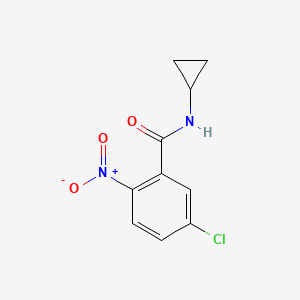

5-chloro-N-cyclopropyl-2-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-cyclopropyl-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3/c11-6-1-4-9(13(15)16)8(5-6)10(14)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIKUVKUIPKCSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Chloro N Cyclopropyl 2 Nitrobenzamide

Advanced Synthetic Routes for the Preparation of 5-chloro-N-cyclopropyl-2-nitrobenzamide

The synthesis of this compound, while not extensively detailed in dedicated literature, can be achieved through established methodologies for amide bond formation. The most common and direct approach involves the coupling of a carboxylic acid derivative with an amine.

A plausible and widely practiced method for the synthesis of benzamides is the reaction of a substituted benzoyl chloride with an appropriate amine. In the context of this compound, this would involve the reaction of 5-chloro-2-nitrobenzoyl chloride with cyclopropylamine (B47189). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

For instance, the synthesis of analogous 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives proceeds by treating the corresponding benzoyl chloride with various amines in a suitable solvent like dimethylformamide (DMF). nih.gov This general procedure can be adapted for the synthesis of the target compound.

Table 1: Plausible General Synthetic Route for this compound

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |

| 1 | 5-chloro-2-nitrobenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Catalytic DMF | 5-chloro-2-nitrobenzoyl chloride |

| 2 | 5-chloro-2-nitrobenzoyl chloride | Cyclopropylamine | A non-nucleophilic base (e.g., triethylamine (B128534), pyridine) | This compound |

Note: This table represents a generalized synthetic scheme based on standard organic chemistry principles, as specific literature for this exact compound is limited.

Optimization Strategies in this compound Synthesis

The optimization of the synthesis of this compound would focus on several key parameters to maximize yield and purity while minimizing reaction time and by-product formation. These strategies, drawn from general knowledge of amide synthesis, would include:

Choice of Coupling Reagents: While the acid chloride route is common, other coupling reagents can be employed directly with the carboxylic acid, avoiding the need to prepare the acyl chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activator like 1-hydroxybenzotriazole (B26582) (HOBt) are effective.

Solvent Selection: The choice of solvent can significantly impact the reaction rate and solubility of reactants. Aprotic polar solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or DMF are typically used.

Base Selection: The base used to scavenge the acid produced during the reaction should be non-nucleophilic to avoid competing reactions. Tertiary amines like triethylamine or diisopropylethylamine (DIPEA) are common choices.

Temperature Control: Amide coupling reactions are often performed at room temperature, but cooling or heating may be necessary depending on the reactivity of the specific substrates to control the reaction rate and prevent side reactions.

Purification Techniques: Optimization of the work-up and purification process, such as liquid-liquid extraction and column chromatography, is crucial for obtaining a high-purity product.

Exploration of Novel Precursors and Reagents for this compound Synthesis

Research into novel precursors and reagents for the synthesis of this compound could explore more efficient and environmentally benign methods. This could involve:

Alternative Starting Materials: Instead of starting from 5-chloro-2-nitrobenzoic acid, alternative routes could begin with more readily available or less expensive precursors. For example, the synthesis could potentially start from a substituted aniline (B41778) that is later converted to the desired benzamide (B126).

Catalytic Methods: The development of catalytic methods for amide bond formation is an active area of research. Catalysts based on boron or other metals could offer milder reaction conditions and higher efficiency.

Flow Chemistry: The use of continuous flow reactors could offer advantages in terms of safety, scalability, and precise control over reaction parameters, leading to improved yields and purity.

Derivatization Strategies and Functionalization of this compound

The chemical structure of this compound offers several sites for derivatization and functionalization, allowing for the synthesis of a library of related compounds for various applications.

Chemical Modifications of the Benzamide Core in this compound

The benzamide core itself can be subject to various chemical modifications. The amide bond, while generally stable, can be hydrolyzed under acidic or basic conditions to revert to the parent carboxylic acid and amine. The aromatic ring can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of any new groups.

Structural Alterations of the Cyclopropyl (B3062369) Group in this compound Analogues

The cyclopropyl group is a strained ring system and can undergo specific chemical transformations. Research on N-cyclopropyl amides has shown that they can undergo ring-opening rearrangements under certain conditions. For example, in the presence of a Lewis acid like aluminum chloride (AlCl₃), N-cyclopropylamides can rearrange to form N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.orgresearchgate.net Furthermore, ring-expansion reactions of cyclopropyl amides have been reported, for instance, using triphenylphosphine (B44618) and carbon tetrahalide to yield N-substituted pyrrolidin-2-ones. nih.govacs.org

Table 2: Potential Ring-Opening and Ring-Expansion Reactions of the N-Cyclopropyl Group

| Reaction Type | Reagents | Potential Product Class | Reference |

| Ring-Opening Rearrangement | AlCl₃ | N-(2-chloropropyl)amides / 5-methyl-2-oxazolines | rsc.orgresearchgate.net |

| Ring-Expansion | PPh₃, CX₄ (X = halogen) | N-substituted pyrrolidin-2-ones | nih.govacs.org |

Note: This data is based on the general reactivity of N-cyclopropyl amides and not on specific studies of this compound.

Investigating the Impact of Substituent Variations at Nitro and Chloro Positions of this compound

The nitro and chloro substituents on the benzene (B151609) ring are key sites for functionalization.

Nitro Group Transformations: The nitro group is a versatile functional group that can be readily transformed into other functionalities. A common and important reaction is the reduction of the nitro group to an amino group (-NH₂). This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). The resulting 2-amino-5-chloro-N-cyclopropylbenzamide would be a valuable intermediate for further derivatization, for example, through diazotization followed by substitution.

Chloro Group Transformations: The chloro group on the aromatic ring is generally less reactive towards nucleophilic substitution than its aliphatic counterpart. However, under specific conditions, such as with strong nucleophiles and/or in the presence of a catalyst (e.g., palladium-catalyzed cross-coupling reactions), the chlorine atom can be replaced by other groups. This opens up possibilities for introducing a wide range of substituents at the 5-position of the benzamide ring.

Mechanistic Investigations of Reaction Pathways in this compound Synthesis and Derivatization

The synthesis and subsequent chemical transformations of this compound involve a series of well-established reaction mechanisms. A thorough understanding of these pathways is crucial for optimizing reaction conditions and predicting the formation of potential byproducts. This section delves into the mechanistic details of the key synthetic steps and potential derivatization reactions of the title compound.

Synthesis of 5-chloro-2-nitrobenzoic acid:

The synthesis commences with the electrophilic aromatic substitution, specifically the nitration of 2-chlorobenzoic acid. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The regioselectivity of this nitration is governed by the directing effects of the substituents already present on the benzene ring: the chloro group and the carboxylic acid group. The chlorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. testbook.comyoutube.com The interplay of these directing effects determines the position of the incoming nitro group. The major product formed is 5-chloro-2-nitrobenzoic acid, indicating that the directing effect of the chlorine atom to its para position is the dominant influence in this case.

The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. nih.gov The attack of the nitronium ion at the C5 position (para to the chlorine) is favored due to the stabilization of the positive charge by the adjacent chloro and carboxyl groups. Subsequent deprotonation by a weak base, such as the bisulfate ion, restores the aromaticity of the ring, yielding 5-chloro-2-nitrobenzoic acid. youtube.com

Formation of this compound:

The conversion of 5-chloro-2-nitrobenzoic acid to its corresponding amide with cyclopropylamine typically proceeds via an initial activation of the carboxylic acid, most commonly by converting it to an acyl chloride. This is achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The reaction with thionyl chloride involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and a subsequent nucleophilic attack by the chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.

The final step is the amidation of the newly formed 5-chloro-2-nitrobenzoyl chloride with cyclopropylamine. This reaction follows a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.ukchemistrystudent.comdocbrown.info The lone pair of electrons on the nitrogen atom of cyclopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. chemguide.co.uk

In the subsequent elimination step, the carbonyl double bond is reformed, and the chloride ion is expelled as a leaving group. A final deprotonation step, often facilitated by a second molecule of cyclopropylamine acting as a base, yields the final product, this compound, and cyclopropylammonium chloride. chemguide.co.ukchemguide.co.uk

Derivatization of this compound:

The structure of this compound offers several avenues for further chemical modification, primarily through reactions involving the chloro and nitro substituents on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr):

The chlorine atom on the aromatic ring can be substituted by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The presence of the strongly electron-withdrawing nitro group ortho and para to the chlorine atom activates the ring towards nucleophilic attack. libretexts.orglibretexts.org This is because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org

The SNAr reaction proceeds in two steps: the addition of the nucleophile to the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanion (the Meisenheimer complex), followed by the elimination of the leaving group to restore the aromaticity of the ring. The rate-determining step is typically the formation of the Meisenheimer complex. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be employed in this reaction, allowing for the introduction of diverse functionalities onto the aromatic ring.

Reduction of the Nitro Group:

The nitro group of this compound can be reduced to an amino group, which can then serve as a handle for further derivatization. A common method for this transformation is the use of metals in an acidic medium, such as iron, tin, or zinc with hydrochloric acid. researchgate.netcommonorganicchemistry.com This reaction is generally chemoselective for the nitro group in the presence of other reducible functionalities like the amide and the chloro group. researchgate.net

Advanced Spectroscopic and Structural Elucidation Studies of 5 Chloro N Cyclopropyl 2 Nitrobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis of 5-chloro-N-cyclopropyl-2-nitrobenzamide

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectroscopy would provide critical insights into the electronic environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of its connectivity and stereochemistry.

In a hypothetical ¹H NMR spectrum, the aromatic protons would appear as distinct signals in the downfield region, with their splitting patterns (doublets, doublet of doublets) and coupling constants revealing their relative positions on the benzene (B151609) ring. The protons of the cyclopropyl (B3062369) group would exhibit complex multiplets in the upfield region due to geminal and vicinal couplings. The amide proton (N-H) would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

The ¹³C NMR spectrum would complement this information by showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide would be observed in the highly deshielded region (around 160-170 ppm). The aromatic carbons would appear in the 120-150 ppm range, with their specific chemical shifts influenced by the electron-withdrawing effects of the chloro and nitro groups. The carbons of the cyclopropyl ring would be found in the shielded, upfield region of the spectrum.

Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be employed to establish the complete connectivity of the molecule. Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about the through-space proximity of protons, offering insights into the preferred conformation of the N-cyclopropyl group relative to the benzamide (B126) backbone.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes as specific experimental data is not publicly available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~164.0 |

| C1 | - | ~135.0 |

| C2-NO₂ | - | ~148.0 |

| C3 | ~7.8 (d) | ~125.0 |

| C4 | ~7.6 (dd) | ~130.0 |

| C5-Cl | - | ~132.0 |

| C6 | ~8.1 (d) | ~128.0 |

| N-H | ~8.5 (br s) | - |

| Cyclopropyl-CH | ~2.9 (m) | ~24.0 |

| Cyclopropyl-CH₂ | ~0.7-0.9 (m) | ~7.0 |

d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet

X-ray Crystallography for Crystalline Structure Determination of this compound and its Complexes

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. A single-crystal X-ray diffraction study of this compound would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its solid-state conformation.

The resulting crystal structure would reveal the planarity of the benzamide group and the orientation of the cyclopropyl and nitro substituents relative to the aromatic ring. Intermolecular interactions, such as hydrogen bonding involving the amide N-H and the oxygen atoms of the nitro or carbonyl groups, as well as π-π stacking between the aromatic rings, would be elucidated. These interactions are crucial in dictating the packing of the molecules within the crystal lattice.

Analysis of the crystal structure of any potential complexes of this compound, for instance with metal ions or other organic molecules, would provide valuable information about its coordination chemistry and non-covalent interaction capabilities.

Table 2: Hypothetical Crystallographic Data for this compound (Note: This table presents plausible data for illustrative purposes as specific experimental data is not publicly available.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~14.1 |

| β (°) | ~98.5 |

| Volume (ų) | ~1200 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.35 |

Mass Spectrometric Approaches for Precise Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound, which would confirm its elemental formula (C₁₀H₉ClN₂O₃).

Electron ionization (EI) mass spectrometry would likely induce characteristic fragmentation of the molecule. The molecular ion peak (M⁺) would be expected, along with an M+2 peak with approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom. Common fragmentation pathways could include the loss of the cyclopropyl group, the nitro group, or cleavage of the amide bond. The analysis of these fragment ions provides a "fingerprint" that can be used to confirm the structure of the molecule.

Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), could also be utilized to predominantly generate the protonated molecule [M+H]⁺, which is useful for confirming the molecular weight with minimal fragmentation.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are hypothetical m/z values for illustrative purposes as specific experimental data is not publicly available.)

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | C₁₀H₉ClN₂O₃⁺ | 240/242 |

| [M-NO₂]⁺ | C₁₀H₉ClN O⁺ | 194/196 |

| [M-C₃H₅]⁺ | C₇H₄ClN₂O₃⁺ | 199/201 |

| [ClC₆H₃(NO₂)CO]⁺ | C₇H₃ClNO₃⁺ | 184/186 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Intermolecular Interaction Studies of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands. A sharp peak around 3300 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide. The C=O stretching of the amide (Amide I band) would appear as a strong absorption in the region of 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) would be observed around 1550 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group would give rise to strong bands near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-Cl stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The aromatic C-C stretching vibrations and the symmetric vibrations of the cyclopropyl ring would be expected to show strong signals in the Raman spectrum. By comparing the FTIR and Raman spectra, a more complete vibrational assignment can be made. Shifts in the positions of the N-H and C=O stretching bands in the solid-state spectrum compared to a dilute solution spectrum could provide evidence for intermolecular hydrogen bonding.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are hypothetical values for illustrative purposes as specific experimental data is not publicly available.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amide N-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | ~3100-3000 |

| Amide C=O | Stretch (Amide I) | ~1660 |

| Aromatic C=C | Stretch | ~1600, 1480 |

| Amide N-H | Bend (Amide II) | ~1550 |

| Nitro N=O | Asymmetric Stretch | ~1530 |

| Nitro N=O | Symmetric Stretch | ~1350 |

| C-N Stretch | Stretch | ~1290 |

| C-Cl Stretch | Stretch | ~750 |

Biological Activity and Mechanistic Pharmacology of 5 Chloro N Cyclopropyl 2 Nitrobenzamide

In Vitro Pharmacological Profiling of 5-chloro-N-cyclopropyl-2-nitrobenzamide

Detailed in vitro studies are crucial for elucidating the specific molecular interactions and cellular effects of a compound. For this compound, the existing information is largely inferential, based on the activities of structurally related molecules.

Enzyme Kinetics and Mechanism of Action Elucidation for this compound

Specific enzyme inhibition constants and detailed kinetic studies for this compound have not been published. However, based on its chemical structure, which features a nitro group, it is hypothesized that its mechanism of action could involve the bioreduction of this group. This process can form reactive intermediates that may interact with cellular components, a mechanism suggested for some nitroaromatic compounds with cytotoxic effects.

Cellular Assays Investigating Signaling Pathway Modulation by this compound

There is a lack of published cellular assay results to demonstrate how this compound might modulate specific signaling pathways. While its structural features hint at potential antimicrobial and anticancer activities, these have not been substantiated by in vitro cellular studies reported in the accessible scientific literature.

In Vivo Pharmacological Evaluation of this compound Efficacy in Preclinical Models

In vivo studies are essential to understand the therapeutic potential and pharmacokinetic properties of a compound in a whole organism. As of the latest review of available literature, such studies for this compound have not been reported.

Therapeutic Efficacy Assessment of this compound in Disease Models

There are no published reports on the therapeutic efficacy of this compound in any preclinical disease models. Its potential applications, therefore, remain speculative pending further research.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Correlation Studies for this compound

Without in vivo efficacy data, there are consequently no pharmacokinetic (PK) or pharmacodynamic (PD) correlation studies available for this compound. Such studies would be contingent on the identification of a demonstrable biological effect in a relevant animal model.

Computational and Theoretical Chemistry Studies of 5 Chloro N Cyclopropyl 2 Nitrobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of 5-chloro-N-cyclopropyl-2-nitrobenzamide

Currently, there are no published studies detailing quantum chemical calculations performed on this compound. Such studies would be essential to understand its electronic properties, including the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its electrostatic potential. This information is fundamental for predicting the molecule's reactivity, stability, and potential interaction sites.

Molecular Dynamics Simulations of this compound Interactions with Biological Macromolecules

No molecular dynamics (MD) simulation studies involving this compound are available in the current body of scientific literature. MD simulations are crucial for investigating the dynamic behavior of a ligand when interacting with a biological target, such as a protein or nucleic acid. These simulations could provide insights into the stability of the ligand-receptor complex, conformational changes, and the energetic landscape of the binding process over time. While studies on other nitrobenzamide derivatives have utilized MD simulations to assess their binding stability with targets like α-glucosidase and α-amylase, this level of analysis has not been applied to this compound. nih.govnih.gov

Molecular Docking and Ligand-Based Drug Design Strategies Applied to this compound

There is no evidence of molecular docking or ligand-based drug design strategies being specifically applied to this compound in published research. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor, which helps in understanding potential biological activity. Research on analogous compounds has successfully used molecular docking to explore binding modes and interactions with the active sites of enzymes. nih.govresearchgate.net However, without a known biological target for this compound, and without any published docking studies, a meaningful analysis in this area is not possible.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for this compound Analogues

While in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are a standard part of modern computational drug discovery, specific data for this compound is not publicly available. Studies on other series of nitrobenzamide derivatives have shown that such computational tools can be used to predict properties like solubility, absorption profiles, and potential toxicity, often guided by frameworks like Lipinski's rule of five. nih.govresearchgate.netmdpi.com These predictions are vital for assessing the drug-likeness of a compound and its analogues. However, without specific computational studies on this compound, any discussion of its ADME properties would be purely hypothetical.

Medicinal Chemistry Research on 5 Chloro N Cyclopropyl 2 Nitrobenzamide and Its Derivatives

Design Principles for Novel 5-chloro-N-cyclopropyl-2-nitrobenzamide-based Therapeutic Candidates

The rational design of novel therapeutic candidates based on the this compound scaffold would likely involve several key principles. A primary consideration would be the identification of a specific biological target. The electronic properties of the 2-nitro and 5-chloro substituents on the phenyl ring, combined with the conformational rigidity of the N-cyclopropyl group, would be critical starting points for computational modeling and docking studies to predict potential interactions with target proteins.

Structure-activity relationship (SAR) studies would be fundamental. This would involve the systematic modification of each part of the molecule:

The Benzamide (B126) Core: Altering the position and nature of the substituents on the phenyl ring could modulate activity and selectivity. For example, replacing the chloro group with other halogens or electron-withdrawing/donating groups.

The N-cyclopropyl Group: This group is often used in medicinal chemistry to improve metabolic stability and binding affinity. Exploring other small, constrained ring systems could be a viable strategy.

The Nitro Group: While the nitro group can be crucial for activity, it can also be associated with toxicity. Bioisosteric replacement of the nitro group with other functionalities like a cyano or a sulfonamide group would likely be a key design consideration.

Lead Optimization Strategies Employing this compound Scaffolds in Drug Discovery

Once a lead compound with promising activity is identified from the this compound scaffold, lead optimization would focus on enhancing its drug-like properties. This iterative process would involve synthesizing and testing a library of analogues to improve potency, selectivity, and pharmacokinetic profiles.

Key optimization strategies would include:

Improving Potency: Fine-tuning the substituents to maximize interactions with the biological target.

Enhancing Selectivity: Modifying the structure to minimize off-target effects, which is crucial for reducing potential side effects.

Optimizing ADME Properties: Adjusting the physicochemical properties (e.g., lipophilicity, polar surface area) to improve absorption, distribution, metabolism, and excretion. The introduction of polar groups or metabolically labile sites could be explored.

A hypothetical lead optimization campaign could generate a data table similar to the one below, tracking the impact of structural modifications on key parameters.

| Compound ID | R1 (Position 5) | R2 (Position 2) | N-Substituent | Target Potency (IC50, nM) | Off-Target Selectivity (Fold) | Metabolic Stability (t1/2, min) |

| Lead-001 | Cl | NO2 | Cyclopropyl (B3062369) | 150 | 10 | 30 |

| OPT-001 | F | NO2 | Cyclopropyl | 120 | 15 | 45 |

| OPT-002 | Cl | CN | Cyclopropyl | 200 | 25 | 60 |

| OPT-003 | Cl | NO2 | Cyclobutyl | 300 | 5 | 25 |

Prodrug Design and Targeted Delivery System Approaches for this compound

To overcome potential challenges such as poor solubility, limited bioavailability, or off-target toxicity, prodrug and targeted delivery strategies could be employed for this compound.

Prodrug Design: A prodrug is an inactive precursor that is converted into the active drug in the body. For a compound like this compound, a prodrug strategy could involve modifying the amide nitrogen or, if the nitro group is reduced to an amine in a later-stage analogue, that amine could be a handle for prodrug derivatization. For example, attaching a promoiety that is cleaved by specific enzymes at the target site could enhance tissue-selective drug release.

Targeted Delivery Systems: These systems aim to concentrate the therapeutic agent at the site of action. This could involve encapsulating the compound in nanoparticles, liposomes, or conjugating it to a molecule that specifically binds to receptors overexpressed on target cells (e.g., in cancer therapy).

Investigation of Polypharmacology and Multi-target Approaches with this compound Analogues

Polypharmacology, the ability of a drug to interact with multiple targets, is an emerging paradigm in drug discovery, particularly for complex diseases. Analogues of this compound could be intentionally designed to interact with multiple related or unrelated targets to achieve a synergistic therapeutic effect or to combat drug resistance.

This approach would involve:

Computational Screening: Using the scaffold to screen against a panel of disease-relevant targets to identify potential multi-target profiles.

Fragment-Based and Scaffold-Hopping Approaches: Combining structural motifs from known ligands of different targets onto the this compound scaffold.

Phenotypic Screening: Testing analogues in cell-based or organism-based models of disease to identify multi-target activities without a priori knowledge of the specific targets.

The table below illustrates a hypothetical screening of an analogue for multi-target activity.

| Compound ID | Target 1 (Ki, nM) | Target 2 (Ki, nM) | Target 3 (Ki, nM) | In Vitro Efficacy (EC50, µM) |

| MTD-001 | 80 | 250 | >10000 | 0.5 |

| MTD-002 | 120 | 150 | 500 | 0.2 |

Research on this compound: Pioneering New Frontiers in Chemical Science

While direct, extensive research on the specific applications of this compound in advanced fields such as artificial intelligence-driven drug discovery, chemical biology, and sustainable synthesis is not yet widely documented, the exploration of related nitrobenzamide structures provides a framework for potential future investigations. This article outlines emerging research areas and future directions where this compound could prove valuable, based on extrapolations from similar chemical entities.

Conclusion: Synthesis of Academic Research Findings on 5 Chloro N Cyclopropyl 2 Nitrobenzamide

Summary of Key Academic Contributions and Discoveries Pertaining to 5-chloro-N-cyclopropyl-2-nitrobenzamide

A comprehensive search of academic databases and scientific literature reveals a lack of significant, dedicated research on this compound. The compound is referenced in chemical supplier catalogs and databases, indicating its availability for research purposes. However, there are no prominent studies that detail its synthesis, characterization, or investigation into its chemical or biological properties. Its existence is noted, but it has not been the subject of focused academic inquiry that has resulted in peer-reviewed publications.

Broader Implications of this compound Research for Chemical Sciences and Drug Discovery

Given the absence of substantial research, the broader implications of this compound for the chemical sciences and drug discovery remain speculative. The molecule contains structural motifs—a substituted benzamide (B126), a nitro group, and a cyclopropyl (B3062369) ring—that are of interest in medicinal chemistry. For instance, the cyclopropyl group is often incorporated into drug candidates to improve metabolic stability and binding affinity. The nitroaromatic scaffold can be a precursor to aminoaromatics, which are versatile building blocks in organic synthesis.

The lack of published research suggests that either the compound has not been identified as a lead for further investigation, or any research conducted has not been disclosed in the public domain. Therefore, its potential contributions to fields such as materials science or pharmacology are yet to be determined.

Q & A

Basic: What are the standard synthetic routes for 5-chloro-N-cyclopropyl-2-nitrobenzamide, and how do reaction conditions influence yield?

The synthesis typically involves converting 5-chloro-2-nitrobenzoic acid to its acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂], followed by reaction with cyclopropylamine. Key factors include:

- Solvent choice : Dichloromethane (DCM) or benzene improves solubility and reaction efficiency.

- Temperature : Reflux (e.g., 50–80°C) accelerates conversion but may require controlled conditions to avoid side reactions.

- Catalysts : N,N-dimethylformamide (DMF) or N-methylacetamide can enhance reactivity during acylation .

Yield optimization requires balancing reaction time (4–12 hours) and stoichiometric ratios (1:1.2 acid/amine) to minimize byproducts like over-alkylation or hydrolysis .

Advanced: How can regioselective substitution at the nitro or chloro positions be achieved in derivatives of this compound?

Regioselectivity depends on electronic and steric effects:

- Nitro group : Acts as a strong electron-withdrawing group, making adjacent positions (e.g., C-3) susceptible to nucleophilic aromatic substitution (NAS). For example, using NaN₃ in DMF at 80°C selectively replaces nitro groups .

- Chloro substituent : Requires harsher conditions (e.g., NH₃/EtOH at 150°C for 48 hours) due to lower reactivity. Metal catalysts like CuI in DMSO improve efficiency for methoxy substitution .

Computational modeling (DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals .

Basic: What spectroscopic methods are most effective for confirming the structure of this compound?

- ¹H/¹³C NMR : Key signals include the cyclopropyl NH (δ 6.8–7.2 ppm) and aromatic protons (δ 7.5–8.5 ppm). The nitro group deshields adjacent carbons (C-2: ~145 ppm) .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction using SHELX software provides precise bond lengths, angles, and torsion angles. For example:

- The nitro group’s dihedral angle relative to the benzene ring impacts conjugation and reactivity.

- Cyclopropyl ring puckering can be quantified to assess steric interactions with the amide group .

Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Refinement with SHELXL achieves R-factors < 0.05 for high confidence .

Basic: How should researchers handle discrepancies in reported solubility data for this compound?

Contradictions often arise from solvent polarity and measurement techniques:

- Polar solvents : DMSO or DMF show higher solubility (~50 mg/mL) due to hydrogen bonding with the amide group.

- Non-polar solvents : <1 mg/mL in hexane or toluene.

Standardize measurements using nephelometry or UV-Vis calibration curves. Cross-validate with HPLC retention times .

Advanced: What strategies mitigate competing side reactions during functionalization of the benzamide core?

- Protecting groups : Temporarily block the amide NH with Boc (tert-butoxycarbonyl) to prevent undesired alkylation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes), minimizing decomposition .

- Flow chemistry : Enhances control over exothermic reactions (e.g., nitration) by regulating temperature and residence time .

Basic: What purification techniques are optimal for isolating this compound?

- Recrystallization : Use ethanol/water (3:1) for high-purity crystals.

- Column chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent separates unreacted starting materials .

- Centrifugation : Effective for removing insoluble byproducts in DCM-based reactions .

Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

- Nitro group modifications : Reduction to amine (–NH₂) enhances hydrogen bonding with biological targets (e.g., enzymes).

- Cyclopropyl substitution : Bulkier groups (e.g., isopropyl) improve metabolic stability but may reduce solubility .

- Electron-withdrawing effects : Chloro and nitro groups enhance binding to hydrophobic pockets in proteins. Docking simulations (AutoDock Vina) validate these interactions .

Basic: What safety precautions are critical when handling this compound?

- Toxicity : Wear nitrile gloves and goggles; avoid inhalation (LD₅₀ data pending).

- Storage : Keep in amber vials at –20°C to prevent photodegradation.

- Waste disposal : Neutralize with 10% NaOH before incineration .

Advanced: How do computational methods predict the environmental fate of this compound?

- QSPR models : Estimate biodegradability (BIOWIN) and bioaccumulation (logP) using molecular descriptors.

- Ecotoxicity assays : Daphnia magna and algae growth inhibition tests (OECD 201/202 guidelines) assess aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.